Monolaurin

Antibacterial Bactericidal Gram-positive

Monolaurin (CAS 40738-26-9), also known as glycerol monolaurate (GML) or 1-lauroyl-rac-glycerol, is a monoacylglycerol ester formed from lauric acid and glycerol. It is a natural, generally recognized as safe (GRAS) compound with documented broad-spectrum antimicrobial activity against gram-positive bacteria, fungi, and enveloped viruses.

Molecular Formula C15H30O4
Molecular Weight 274.40 g/mol
CAS No. 40738-26-9
Cat. No. B15568503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonolaurin
CAS40738-26-9
Molecular FormulaC15H30O4
Molecular Weight274.40 g/mol
Structural Identifiers
InChIInChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
InChIKeyARIWANIATODDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monolaurin (CAS 40738-26-9): A Broad-Spectrum Antimicrobial Monoglyceride for Research and Industrial Procurement


Monolaurin (CAS 40738-26-9), also known as glycerol monolaurate (GML) or 1-lauroyl-rac-glycerol, is a monoacylglycerol ester formed from lauric acid and glycerol. It is a natural, generally recognized as safe (GRAS) compound with documented broad-spectrum antimicrobial activity against gram-positive bacteria, fungi, and enveloped viruses [1]. Its primary mechanism of action involves the physical disintegration of microbial lipid bilayer membranes [2]. Monolaurin is commercially available in various purities and formulations, making it a versatile tool in microbiology, food preservation, and pharmaceutical research.

Why Generic Substitution of Monolaurin (GML) is Scientifically Unsound: Evidence for Its Unique Structure-Activity Profile


The antimicrobial efficacy of monoglycerides is highly dependent on their specific fatty acid chain length and structure. Monolaurin, with its 12-carbon lauric acid moiety, demonstrates superior activity compared to shorter-chain analogs like monocaprin (C10) or monocaprylin (C8), as well as longer-chain variants like monomyristin (C14) [1]. More critically, substituting monolaurin with its free fatty acid precursor, lauric acid, results in a drastic loss of bactericidal potency, underscoring the essential role of the glycerol ester linkage [2]. Furthermore, unlike common food preservatives such as sorbic acid and sodium benzoate, monolaurin maintains its antimicrobial efficacy independent of pH, providing a critical advantage in diverse formulation environments [3]. Therefore, interchangeability with in-class compounds is not supported by quantitative evidence and may lead to significant reductions in antimicrobial performance.

Monolaurin (CAS 40738-26-9): A Quantitative Comparative Evidence Guide for Scientific Selection


Monolaurin is ≥200-Fold More Potent than Lauric Acid Against Gram-Positive Bacteria

Monolaurin demonstrates significantly superior bactericidal activity compared to its precursor free fatty acid, lauric acid. In direct head-to-head broth culture assays, monolaurin was ≥200 times more effective than lauric acid at achieving a ≥3 log reduction in CFU/mL against Staphylococcus aureus and Streptococcus pyogenes [1].

Antibacterial Bactericidal Gram-positive Staphylococcus aureus

Monolaurin Outperforms Sorbic Acid and Potassium Sorbate as a Food Preservative Against S. aureus

When directly compared to common food preservatives in a micro-well dilution assay, monolaurin exhibited a substantially lower Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. The MIC for monolaurin was determined to be 128 μg/mL, whereas sorbic acid and potassium sorbate required significantly higher concentrations of 1250 μg/mL and 2500 μg/mL, respectively, to achieve the same inhibitory effect [1].

Food Safety Preservative Staphylococcus aureus MIC

Monolaurin Exhibits Superior Antifungal Potency Compared to Sodium Benzoate and Potassium Sorbate

In comparative studies against common food spoilage fungi, monolaurin demonstrated lower MIC values and superior inhibitory activity. Specifically, against Penicillium glaucum, the MIC of monolaurin was 0.16 mg/mL, and against Aspergillus niger and Saccharomyces cerevisiae, it was 0.32 mg/mL. The study directly concluded that monolaurin had better inhibition abilities against these fungi than potassium sorbate and sodium benzoate [1]. Furthermore, this activity was pH-independent, a key differentiator from these acid-based preservatives [1].

Antifungal Food Spoilage Preservative Fungi

Monolaurin Synergizes with β-Lactam Antibiotics to Overcome MRSA Resistance

Monolaurin demonstrates a potent synergistic effect when combined with β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). Fractional Inhibitory Concentration (FIC) index values ranged from 0.0039 to 0.25 (p < 0.001), indicating strong synergy. This interaction is mechanistically supported by a significant decrease in the expression of the beta-lactamase (blaZ) gene in S. aureus when exposed to 250-500 µg/mL of monolaurin [1][2]. Monolaurin alone exhibited MIC values of 250-2000 µg/mL against a panel of 115 S. aureus clinical isolates [3].

Antibiotic Resistance MRSA Synergy Combination Therapy

Nanoemulsion Formulation of Monolaurin Achieves >99.9% Reduction of SARS-CoV-2 and Influenza A (H1N1)

A 0.2% w/v monolaurin nanoemulsion formulation inhibited SARS-CoV-2 and influenza A (H1N1) viruses with an efficacy of more than 3 log reduction (99.90%) in vitro [1]. While free monolaurin has recognized antiviral activity against a broad panel of 14 human enveloped viruses [2], this formulated system demonstrates a specific, high-potency effect against clinically relevant respiratory viruses. The nanoemulsion showed good stability and low cytotoxicity in cell culture assays [1].

Antiviral SARS-CoV-2 Influenza Nanoemulsion

Optimal Research and Industrial Application Scenarios for Monolaurin Based on Quantitative Evidence


Topical Antiseptic and Anti-Biofilm Formulations

The potent, broad-spectrum antibacterial and anti-biofilm activity of monolaurin, evidenced by its ability to eradicate mature S. aureus biofilms (IC50 of 203.6-379.3 μg/mL) and its synergy with β-lactam antibiotics against MRSA (FIC index 0.0039-0.25), makes it a highly valuable active ingredient for research into novel topical antiseptics, wound dressings, and coatings for medical devices [1][2]. A 5% GML non-aqueous gel formulation has demonstrated bactericidal activity against broth and biofilm cultures in <1 hour and <4 hours, respectively, supporting its use in dermatological applications [3].

Food and Beverage Preservation

Monolaurin is an ideal candidate for food and beverage preservation due to its pH-independent antimicrobial activity and superior potency over conventional preservatives like sorbic acid and potassium sorbate. Its MIC against S. aureus is 10- to 20-fold lower than these common preservatives (128 μg/mL vs. 1250-2500 μg/mL), allowing for effective microbial control at lower concentrations [4]. Its proven efficacy against common spoilage fungi (MIC 0.16-0.32 mg/mL) further supports its use in extending shelf life in a wide range of food matrices [5].

Antibiotic Resistance Research and Adjuvant Development

Monolaurin serves as a critical research tool for investigating antibiotic resistance mechanisms and developing adjuvant therapies. Its ability to down-regulate the blaZ gene, which encodes beta-lactamase, and its potent synergistic effect with β-lactam antibiotics against MRSA (FIC index 0.0039-0.25) make it a key compound for studies aimed at reversing antibiotic resistance [1][2]. Researchers can utilize monolaurin to explore strategies for restoring the efficacy of legacy antibiotics against multi-drug resistant pathogens.

Advanced Antiviral and Sanitizer Formulations

The development of advanced monolaurin formulations, such as the 0.2% w/v nanoemulsion achieving >3 log reduction (99.9%) of SARS-CoV-2 and influenza A (H1N1), highlights its potential as an active agent in virucidal sanitizers, surface disinfectants, and personal care products [6]. Its broad-spectrum activity against enveloped viruses, including HIV-1, mumps virus, and Zika virus, is well-documented and mediated by the physical disruption of the viral envelope, a mechanism that does not rely on a specific viral protein target [7].

Technical Documentation Hub

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